molecular formula C13H15ClN2O B193719 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol CAS No. 67085-11-4

4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol

Cat. No. B193719
CAS RN: 67085-11-4
M. Wt: 250.72 g/mol
InChI Key: YAHZVMVZBIMHGM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol, also known as 4-chloro-1H-imidazole-1-butanol (CIB), is an organic compound with a variety of applications in scientific research. CIB is a versatile compound with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. CIB has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In addition, CIB has been used as a model compound to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drugs. CIB has also been used in laboratory experiments to study the effects of drugs on cells and organisms.

Scientific Research Applications

Corrosion Inhibition

A study by Chaouiki et al. (2020) explored the corrosion inhibiting properties of novel benzimidazole derivatives, including compounds structurally related to 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol, on mild steel in HCl solution. The findings indicated that these compounds, particularly those with chloride substitution, demonstrated effective anticorrosion capacity, with the best inhibitor showing 93% inhibition performance at a specific concentration. The study utilized various techniques like gravimetric, electrochemical, and scanning electron microscopy (SEM), supplemented by computational methods, to establish that these compounds are mixed-type inhibitors, effectively preventing both anodic and cathodic reactions (Chaouiki et al., 2020).

Antifungal Applications

Bondaryk et al. (2015) investigated the effectiveness of various tetrazole derivatives, including compounds similar to 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol, against Candida albicans. One of the derivatives showed potent inhibition of fungal growth, suggesting the potential of such structures in developing new antifungals. The study highlighted the significance of the KEX2 mutations in the resistance mechanism of C. albicans to these compounds (Bondaryk et al., 2015).

Crystal Structure Analysis

Attia et al. (2013) focused on the synthesis and crystal structure analysis of a compound structurally similar to 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol. The X-ray crystal structure of this compound was determined, providing insights into its molecular geometry and potential applications in the synthesis of imidazole-containing agents (Attia et al., 2013).

Molecular Docking and Bioactivity Analysis

Jayasheela et al. (2018) analyzed a promising anti-Candida agent, 4-chlorophenyl ({[1E-3(1H-imidazole-1-yl)-1-phenylpropylidene}oxy)methanone (4-CPIPM), which is related to the compound of interest. The study encompassed characterization using various spectroscopic techniques, theoretical calculations, and molecular docking to explore its potent anti-Candida activity. This comprehensive approach provided insights into the electronic interactions, molecular docking, and binding energies relevant to its antifungal potential (Jayasheela et al., 2018).

Conformational and Interaction Studies

Rondino et al. (2016) examined the conformational landscape of (S)-1-(4-chlorophenyl)ethanol, which shares structural features with 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol. The study utilized resonant two-photon ionization spectroscopy and theoretical calculations to investigate the effects of chlorine substitution on molecular geometry and interaction strengths, contributing to understanding the molecular behavior of related compounds (Rondino et al., 2016).

properties

IUPAC Name

4-(4-chlorophenyl)-1-imidazol-1-ylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-12-4-1-11(2-5-12)3-6-13(17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHZVMVZBIMHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449756
Record name 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol

CAS RN

67085-11-4
Record name α-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67085-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazole-1-ethanol, α-[2-(4-chlorophenyl)ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.939
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Synthesis routes and methods I

Procedure details

To a solution of 56.7 g (0.26 mol) of 1-chloro-4-chlorophenyl-2-butanol (J. of Medicinal Chemistry, 1978. Vol. 21. No. 8. p. 842) in 200 ml of toluene 36.2 g (0.9 mol) of sodium hydroxide dissolved in 100 ml of water, 6.4 g (0.028 mol) of benzyltriethyammonium chloride and 35.2 g (0.51 mol) of imidazole (III) are added. The reaction mixture is heated at 93-95° C. for one hour then the temperature is returned to about 60° C., the phases are separated and to the organic layer water (100 ml) is added. The mixture is first stirred at 22-25° C. for 1 hour then at 0-5° C. for two hours. The crystals are separated by filtration, washed with water (2×35 ml) of 0-5° C. to yield 74 g of wet (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) which is dried at maximum 50° C. in vacuo to give 61.6 g (95%) of the product. Recrystallization from ethyl acetate gives 52.4 g (85%) of dry product melting at 104-106° C.
Name
1-chloro-4-chlorophenyl-2-butanol
Quantity
56.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
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0 (± 1) mol
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Name
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100 mL
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35.2 g
Type
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Quantity
6.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

We have surprisingly found that when the starting material 1-chloro-4-chlorophenyl-2-butanol (II) is reacted with the imidazole (III) in a mixture of toluene and aqueous sodium hydroxide solution in the presence of a phase transfer catalyst, the (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) key intermediate is obtained with short reaction time and excellent yield (95%).
Name
1-chloro-4-chlorophenyl-2-butanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JZ Vlahakis, RT Kinobe, K Nakatsu, WA Szarek… - Bioorganic & medicinal …, 2006 - Elsevier
A series of imidazole–dioxolane compounds, which we hypothesize should bind to heme and thus interfere with heme catabolism in the parasite, were assayed for inhibitory activity in …
Number of citations: 39 www.sciencedirect.com
D Vukomanovic, B McLaughlin… - Canadian journal of …, 2010 - cdnsciencepub.com
Recombinant truncated forms of heme oxygenase-1 and -2 (HO-1 and HO-2) were compared with their crude microsomal counterparts from brain and spleen tissue of adult male rats …
Number of citations: 12 cdnsciencepub.com
RA Dercho - 2015 - library-archives.canada.ca
Heme degradation is catalyzed through the action of heme oxygenases (HO), present as inducible (HO-1) and constitutive (HO-2) isoforms, resulting in the endogenous production of …
Number of citations: 4 library-archives.canada.ca

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